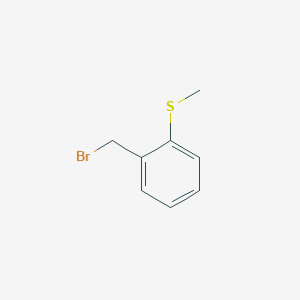
1-(bromomethyl)-2-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9BrS It is a derivative of benzene, where a bromomethyl group and a methylsulfanyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methylsulfanyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Products include 2-(methylsulfanyl)benzyl alcohol, 2-(methylsulfanyl)benzyl cyanide, and 2-(methylsulfanyl)benzylamine.
Oxidation: Products include 1-(bromomethyl)-2-(methylsulfinyl)benzene and 1-(bromomethyl)-2-(methylsulfonyl)benzene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of 1-(bromomethyl)-2-(methylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methylsulfanyl group can be oxidized to form sulfoxides or sulfones. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Bromomethyl)-4-(methylsulfanyl)benzene
- 1-(Bromomethyl)-2-(methylsulfinyl)benzene
- 1-(Bromomethyl)-2-(methylsulfonyl)benzene
Uniqueness
1-(Bromomethyl)-2-(methylsulfanyl)benzene is unique due to the presence of both a bromomethyl group and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H9BrS |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 |
Clave InChI |
OCOXEVJIMAZQPP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













